phytanoyl-CoA

Übersicht

Beschreibung

Phytanoyl-coenzyme A; (Acyl-CoA); [M+H]+ is a natural product found in Homo sapiens with data available.

Biologische Aktivität

Phytanoyl-CoA is a crucial intermediate in the metabolic pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources, particularly from ruminant fats and certain plant oils. The metabolism of phytanic acid primarily occurs in peroxisomes, where it undergoes alpha-oxidation—a process essential for its degradation. This article delves into the biological activity of this compound, focusing on its enzymatic interactions, implications in metabolic disorders, and relevant case studies.

Enzymatic Function

This compound is primarily involved in the alpha-oxidation pathway catalyzed by this compound 2-hydroxylase (PAHX). This enzyme facilitates the conversion of this compound to 2-hydroxythis compound, which is a critical step in the degradation of phytanic acid. PAHX is an Fe(II) and 2-oxoglutarate-dependent oxygenase that requires specific cofactors for its activity. Mutations in the gene encoding PAHX are associated with Refsum disease, a disorder characterized by the accumulation of phytanic acid due to impaired metabolism .

The mechanism of action for PAHX involves the hydroxylation of this compound. Research indicates that mutations in PAHX can lead to varying degrees of enzyme dysfunction, impacting its ability to process substrates effectively. For instance, certain mutations such as P29S do not affect enzyme activity but impede proper targeting to peroxisomes, while others like R275Q significantly impair substrate binding .

Refsum Disease

Refsum disease serves as a primary case study illustrating the clinical significance of this compound metabolism. This autosomal recessive disorder arises from mutations in the PHYH gene, leading to elevated levels of phytanic acid and its derivatives. Patients typically present with symptoms such as retinitis pigmentosa, anosmia, and neuropathy. Genetic screening for mutations in PAHX has become a vital diagnostic tool for identifying affected individuals .

Research Findings

Recent studies have highlighted the substrate specificity and kinetic parameters of PAHX. For example, purified mouse liver peroxisomes exhibited high specific activity for this compound, indicating its efficiency in catalyzing reactions involving this compound . Furthermore, research has demonstrated that approximately 45% of Refsum disease cases are attributable to mutations affecting PAHX activity .

Data Table: Summary of Key Findings

Wissenschaftliche Forschungsanwendungen

Role in Metabolic Disorders

Phytanoyl-CoA is integral to understanding metabolic disorders, particularly Refsum disease, which is characterized by the accumulation of phytanic acid due to defective α-oxidation. The enzyme this compound hydroxylase (PAHX) catalyzes the initial step in this pathway. Mutations in the PAHX gene lead to reduced enzyme activity, resulting in phytanic acid accumulation and associated clinical symptoms such as retinitis pigmentosa and sensory neuropathy .

Case Study: Refsum Disease

- Symptoms : Adult-onset retinitis pigmentosa, anosmia, sensory neuropathy.

- Genetic Basis : Approximately 45% of cases are linked to mutations in the PAHX gene.

- Research Findings : Studies have shown that various mutations affect enzyme activity differently, influencing disease severity and progression .

Biochemical Research

This compound serves as a substrate for biochemical assays aimed at understanding enzyme functionality and substrate specificity. For instance, research has demonstrated that PAHX exhibits broader substrate specificity than previously recognized, indicating its potential role in metabolizing other branched-chain fatty acids .

Table 1: Substrate Specificity of PAHX

| Substrate Type | Hydroxylation Activity |

|---|---|

| This compound | High |

| 3-Methylhexadecanoyl-CoA | Moderate |

| 3-Ethylacyl-CoA | Moderate |

| 3-Propylacyl-CoA | Low |

| Long-chain acyl-CoA | None |

Genetic Studies and Therapeutics

The study of this compound has implications for genetic testing and therapeutic interventions. Identifying mutations in the PAHX gene can aid in diagnosing Refsum disease and potentially guide treatment options such as dietary restrictions to manage phytanic acid levels .

Research Insights

- Genetic analysis of patients with Refsum disease revealed multiple mutations affecting PAHX activity.

- Understanding these mutations helps predict patient outcomes and tailor management strategies.

Agricultural Biotechnology

Recent studies have explored the role of this compound dioxygenase domain-containing proteins in agricultural contexts, particularly concerning traits like egg size in silkworms. The manipulation of genes related to this compound metabolism can influence reproductive traits and improve breeding outcomes .

Case Study: Silkworm Breeding

- Organism : Bombyx mori (silkworm).

- Gene Involvement : PHYHD1 gene silencing leads to larger egg sizes but reduced hatching rates.

- Implications : Genetic modifications targeting this compound pathways can optimize breeding strategies.

Environmental Applications

This compound's role extends to environmental sciences where its metabolic pathways can be utilized for bioremediation processes. Understanding how microorganisms metabolize phytanic acid can inform strategies for detoxifying environments contaminated with this compound .

Analyse Chemischer Reaktionen

Hydroxylation by Phytanoyl-CoA 2-Hydroxylase (PAHX)

This compound undergoes 2-hydroxylation catalyzed by this compound hydroxylase (PAHX), an iron(II)/2-oxoglutarate-dependent oxygenase . This reaction is the rate-limiting step in α-oxidation.

Key Features:

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.5–8.0 (Tris buffer) | |

| (this compound) | 15 μM | |

| Reaction Products | 2-Hydroxythis compound, CO₂ |

Cleavage by 2-Hydroxythis compound Lyase (2-HPCL)

The hydroxylated product, 2-hydroxythis compound, is cleaved by 2-hydroxythis compound lyase (2-HPCL), a thiamine pyrophosphate (TPP)-dependent enzyme .

Key Features:

-

Product Fate :

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Optimal TPP Concentration | 20 μM | |

| 5.8 mU/mg (aldehyde formation) | ||

| Substrate | 15 μM |

Substrate Specificity of PAHX

PAHX exhibits broad activity toward 3-alkyl-branched acyl-CoAs, as shown by kinetic studies :

Pathological Implications: Refsum Disease

Mutations in PHYH (encoding PAHX) disrupt this compound hydroxylation, leading to Refsum disease . Key findings include:

-

Accumulated Metabolites : Phytanic acid levels rise in plasma and tissues (up to 30% of total fatty acids) .

-

Enzyme Inactivation : Over 30 mutations (e.g., splice-site variants, missense changes) render PAHX nonfunctional .

-

Clinical Impact : Neurological degeneration, retinitis pigmentosa, and cardiomyopathy .

Structural and Mechanistic Insights

-

PAHX Active Site : Binds Fe²⁺ via conserved His/Asp residues; 2-oxoglutarate coordinates Fe²⁺, enabling O₂ activation .

-

Reaction Mechanism :

This synthesis of this compound’s reactivity underscores its role in lipid metabolism and disease pathology, with implications for therapeutic strategies targeting peroxisomal disorders.

Eigenschaften

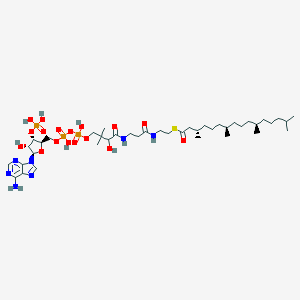

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJQGHHZMSOUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146622-45-9 | |

| Record name | Coenzyme A, S-(3,7,11,15-tetramethylhexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146622-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.